Cas no 57100-32-0 (Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI))

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) structure
57100-32-0 structure
Product Name:Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
CAS No:57100-32-0
MF:C29H36O10
MW:544.590149879456
CID:368776
PubChem ID:121491489
Update Time:2025-04-19

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI)
    • LogP
    • Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-
    • Vertisporin
    • SPIRO(4H-3A,22-(EPOXYETHANO)-10,12-METHANO-17H,18H-FURO(2',3':10,11)(1,6)DIOXACYCLOHEXADECINO(3,4-D)(1)BENZOPYRAN-11(12H),2'-OXIRANE)-8,20(5H,22AH)-DIONE, 2,3,10,10A,13A,16-HEXAHYDRO-2,3-DIHYDROXY-10A,15-DIMETHYL-, (2R,2'S,3R,3AR,6Z,10R,10AS,12R,13AR,17AR,21E,21BR)-
    • Q27264150
    • UNII-67OZU70MVI
    • 67OZU70MVI
    • 57100-32-0
    • Inchi: 1S/C29H36O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3,5,11-12,18-20,23-25,32-33H,4,6-10,13-15H2,1-2H3/b5-3-,17-12+/t18-,19-,20-,23+,24-,25-,26-,27-,28-,29+/m1/s1
    • InChI Key: LWUKARFJDWIVFQ-FVPSTRAOSA-N
    • SMILES: O1C[C@]21[C@H]1C[C@@H]3[C@]2(C)[C@@]2(COC(C=C4CCO[C@@]5([C@H]([C@H](O)O[C@@H]54)O)CCC=CC(=O)O3)=O)CCC(C)=C[C@H]2O1 |c:30|

Computed Properties

  • Exact Mass: 544.23084734g/mol
  • Monoisotopic Mass: 544.23084734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 0
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 133Ų

Spiro[4H-3a,22-(epoxyethano)-10,12-methano-17H,18H-furo[2',3':10,11][1,6]dioxacyclohexadecino[3,4-d][1]benzopyran-11(12H),2'-oxirane]-8,20(5H,22aH)-dione,2,3,10,10a,13a,16-hexahydro-2,3-dihydroxy-10a,15-dimethyl-,(2R,2'S,3R,3aR,6Z,10R,10aS,12R,13aR,17aR,21E,21bR)- (9CI) Related Literature

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd